molecular formula C9H9NO3S B8592659 (4-Nitrophenyl)cyclopropyl sulfoxide

(4-Nitrophenyl)cyclopropyl sulfoxide

Cat. No. B8592659
M. Wt: 211.24 g/mol
InChI Key: GCXULSFFEYTDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07338958B2

Procedure details

350 mg of 1-(cyclopropylsulfanyl)-4-nitrobenzene is dissolved in 5 ml of acetonitrile and mixed with 10 mg of iron(III)-chloride hexahydrate. After 10 minutes of stirring at room temperature, 450 mg of periodic acid is added thereto while being cooled. The mixture is stirred for 30 minutes at room temperature, cooled in an ice bath and mixed drop by drop with semi-saturated sodium disulfite solution. It is diluted with methylene chloride, washed with water, sodium bicarbonate solution and saturated sodium chloride solution, and concentrated by evaporation. After purification by flash chromatography, 270 mg of (RS)-1-(cyclopropylsulfinyl)-4-nitrobenzene is obtained.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([S:4][C:5]2[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=2)[CH2:3][CH2:2]1.I(O)(=O)(=O)=[O:15].S(OS([O-])=O)([O-])=O.[Na+].[Na+]>C(#N)C.C(Cl)Cl.O.O.O.O.O.O.[Fe](Cl)(Cl)Cl>[CH:1]1([S:4]([C:5]2[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=2)=[O:15])[CH2:3][CH2:2]1 |f:2.3.4,7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
C1(CC1)SC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
450 mg
Type
reactant
Smiles
I(=O)(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])OS(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
10 mg
Type
catalyst
Smiles
O.O.O.O.O.O.[Fe](Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 10 minutes of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while being cooled
STIRRING
Type
STIRRING
Details
The mixture is stirred for 30 minutes at room temperature
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
WASH
Type
WASH
Details
washed with water, sodium bicarbonate solution and saturated sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
After purification by flash chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(CC1)S(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.